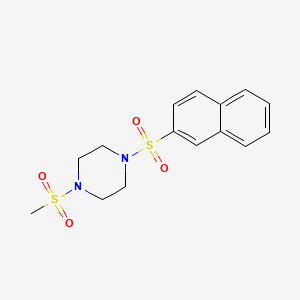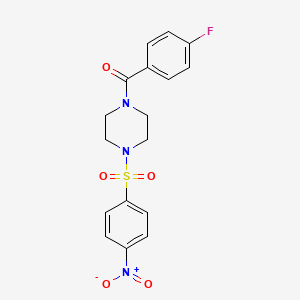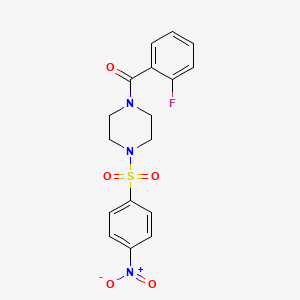![molecular formula C15H23N3O5S2 B3579421 N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3579421.png)
N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of N1-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves the reaction of 4-(propylsulfonyl)piperazine with 4-sulfamoylphenyl acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N1-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have different biological activities and can be used in further research and development .
Scientific Research Applications
N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of sulfonamide derivatives on various biological systems.
Medicine: The compound is being investigated for its potential use in the treatment of cancer and other diseases.
Industry: In the industrial sector, the compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves the inhibition of specific enzymes and pathways in biological systems. The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition leads to a decrease in DNA synthesis and cell proliferation, making it effective against rapidly dividing cancer cells . Additionally, the compound can bind to other molecular targets, such as carbonic anhydrase and matrix metalloproteinases, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-Piperazinylsulfonyl)phenyl]acetamide: This compound has a similar structure but lacks the propylsulfonyl group.
N-Acetyl-4,4’-diaminodiphenylsulfone:
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound has a diethylsulfamoyl group instead of the propylsulfonyl group.
Uniqueness
N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. The presence of both the propylsulfonyl and piperazino groups allows for a broader range of interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[4-(4-propylsulfonylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S2/c1-3-12-24(20,21)17-8-10-18(11-9-17)25(22,23)15-6-4-14(5-7-15)16-13(2)19/h4-7H,3,8-12H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRXWSPMLNFWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine](/img/structure/B3579339.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3579343.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3579351.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine](/img/structure/B3579357.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3579373.png)

![1-(benzylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B3579379.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3579396.png)
![N~1~-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B3579404.png)
![N~1~-(4-{[4-(BENZYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3579405.png)
![N-(4-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3579413.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine](/img/structure/B3579424.png)


